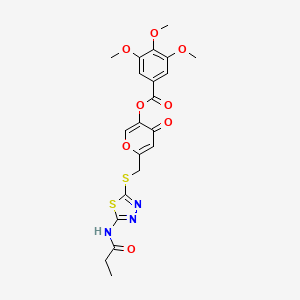

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Descripción

Propiedades

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O8S2/c1-5-17(26)22-20-23-24-21(34-20)33-10-12-8-13(25)16(9-31-12)32-19(27)11-6-14(28-2)18(30-4)15(7-11)29-3/h6-9H,5,10H2,1-4H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPFEGGVPKZNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:

Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Propionamido Group: The propionamido group can be introduced via an amide coupling reaction using propionic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Synthesis of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

Formation of the Trimethoxybenzoate Ester: The final step involves esterification of the pyran derivative with 3,4,5-trimethoxybenzoic acid using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the thiadiazole ring, in particular, is known to impart various biological activities such as antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The trimethoxybenzoate ester is a structural motif found in various pharmacologically active compounds, suggesting potential for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring could play a key role in these interactions due to its electron-rich nature and ability to form hydrogen bonds.

Comparación Con Compuestos Similares

Structural Analog: ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

Key Differences :

- Thioether Group : ML221 substitutes the thiadiazole with a pyrimidin-2-ylthio group, which tolerates diverse modifications while retaining APJ antagonism .

- Benzoate Substituent : The 4-nitro group in ML221 contrasts with the 3,4,5-trimethoxy group in the target compound. SAR studies indicate that electron-withdrawing groups (e.g., nitro, bromo) on the benzoate enhance APJ antagonism, while bulky or electron-donating groups (e.g., methoxy) may alter selectivity .

Pharmacological Profile :

- ML221 is a selective APJ antagonist (IC₅₀ = 0.70 μM in cAMP assays) with minimal off-target activity at other GPCRs except κ-opioid and benzodiazepine receptors .

- The target compound’s trimethoxybenzoate may improve solubility compared to ML221’s nitro derivative, which exhibits poor aqueous solubility (~14 μM at physiological pH) .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | ML221 (4-nitrobenzoate) |

|---|---|---|

| Core Structure | 4-oxo-4H-pyran | 4-oxo-4H-pyran |

| Thioether Group | 5-propionamido-1,3,4-thiadiazol-2-ylthio | Pyrimidin-2-ylthio |

| Benzoate Substituent | 3,4,5-trimethoxy | 4-nitro |

| Reported Activity | Not specified | APJ antagonist (IC₅₀ = 0.70 μM) |

| Solubility | Likely higher (methoxy groups) | Low (14 μM at pH 7.4) |

| Metabolic Stability | Unknown | Poor (rapid hepatic metabolism) |

Trimethoxybenzoate-Containing Analogs

Combretastatin Derivatives :

- Compounds like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () share the trimethoxybenzoate motif, which is critical for microtubule disruption and anticancer activity .

- The target compound’s pyran-thiadiazole scaffold may offer distinct pharmacokinetic advantages over combretastatin’s rigid stilbene structure, such as improved metabolic stability .

Thiadiazole and Thioether Derivatives

1,3,4-Thiadiazole Analogs :

- and highlight the synthesis of thiadiazole and oxadiazole derivatives, emphasizing their role in enhancing binding affinity and selectivity. For example, 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () demonstrates the importance of heterocyclic硫酮 groups in modulating activity .

- The propionamido group on the thiadiazole in the target compound may reduce metabolic degradation compared to simpler thioethers, as seen in ML221’s rapid hepatic clearance .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.